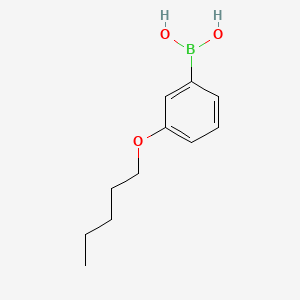

3-Pentyloxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pentyloxyphenylboronic acid is a chemical compound with the CAS Number: 1296671-86-7 . It has a molecular weight of 208.07 and its IUPAC name is 3-(pentyloxy)phenylboronic acid .

Molecular Structure Analysis

The InChI code for 3-Pentyloxyphenylboronic acid is 1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further attached to a pentyloxy group.Chemical Reactions Analysis

While specific chemical reactions involving 3-Pentyloxyphenylboronic acid are not available, boronic acids are known to undergo several types of reactions. For instance, they can participate in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .Physical And Chemical Properties Analysis

3-Pentyloxyphenylboronic acid has a molecular weight of 208.07 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

3-Pentyloxyphenylboronic acid can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov alkene hydromethylation . This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Suzuki–Miyaura Coupling

The compound plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . This reaction is widely used in carbon–carbon bond forming processes due to its mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and environmentally benign .

Sensing Applications

Boronic acids, including 3-Pentyloxyphenylboronic acid, have been utilized in various sensing applications . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions make them useful in these applications .

Safety And Hazards

Direcciones Futuras

While specific future directions for 3-Pentyloxyphenylboronic acid are not available, boronic acids are increasingly utilized in diverse areas of research . They are used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations .

Propiedades

IUPAC Name |

(3-pentoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9,13-14H,2-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEOKJGUOUIZBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655560 |

Source

|

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Pentyloxy)phenyl)boronic acid | |

CAS RN |

1296671-86-7 |

Source

|

| Record name | [3-(Pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

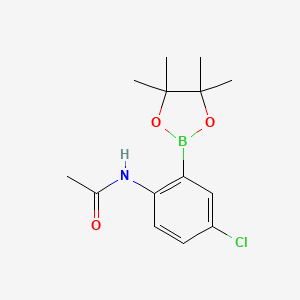

![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)